molecular formula C15H14N2O2 B14502528 N-Benzyl-N-nitroso-2-phenylacetamide CAS No. 62901-67-1

N-Benzyl-N-nitroso-2-phenylacetamide

Cat. No.: B14502528
CAS No.: 62901-67-1
M. Wt: 254.28 g/mol
InChI Key: RWIHCYIIWZOHAP-UHFFFAOYSA-N
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Description

N-Benzyl-N-nitroso-2-phenylacetamide is an organic compound with the molecular formula C15H14N2O2. It is a derivative of phenylacetamide, where the nitrogen atom is substituted with a benzyl group and a nitroso group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N-nitroso-2-phenylacetamide can be synthesized through the nitrosation of N-benzyl-2-phenylacetamide. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitrosation reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-nitroso-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N-nitroso-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-nitroso-2-phenylacetamide involves its interaction with molecular targets through its nitroso group. The nitroso group can participate in redox reactions, forming reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-phenylacetamide: Lacks the nitroso group, making it less reactive in redox reactions.

    N-Benzyl-2-chloro-N-phenylacetamide: Contains a chloro group instead of a nitroso group, leading to different reactivity and applications.

    Acetanilide: A simpler structure with only a phenyl and acetamide group, used in different contexts such as analgesics.

Uniqueness

N-Benzyl-N-nitroso-2-phenylacetamide is unique due to the presence of both benzyl and nitroso groups, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62901-67-1

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-benzyl-N-nitroso-2-phenylacetamide

InChI

InChI=1S/C15H14N2O2/c18-15(11-13-7-3-1-4-8-13)17(16-19)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

RWIHCYIIWZOHAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)N=O

Origin of Product

United States

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